molecular formula C7H4BrClN2 B1371969 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 951626-91-8

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1371969
CAS No.: 951626-91-8
M. Wt: 231.48 g/mol
InChI Key: DRLODJQNNSYVRH-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrrolo[2,3-b]pyridine core. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . The compound exhibits potent inhibitory activity against these receptors, with IC50 values in the nanomolar range. The interaction between this compound and FGFRs involves binding to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling, which is essential for cell growth and survival. Additionally, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the activation of key signaling pathways involved in cell proliferation, migration, and survival. Additionally, the compound may interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on FGFR signaling and cellular proliferation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . The interaction with these enzymes can affect the compound’s metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can cross cell membranes and accumulate in specific tissues, such as tumors, where it exerts its inhibitory effects on FGFR signaling . Transporters and binding proteins may facilitate its uptake and distribution, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For instance, the reaction may involve the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. This dual halogenation enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLODJQNNSYVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672278
Record name 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-91-8
Record name 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 951626-91-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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